BMS-615
Description
Properties
IUPAC Name |
2-[4-[2-(3,4-dimethoxyphenyl)-3-propan-2-yl-1H-indol-5-yl]piperidin-1-yl]-N-methylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O2/c1-18(2)26-22-16-20(19-10-13-30(14-11-19)15-12-28-3)6-8-23(22)29-27(26)21-7-9-24(31-4)25(17-21)32-5/h6-9,16-19,28-29H,10-15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYUETHIPBXYBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(NC2=C1C=C(C=C2)C3CCN(CC3)CCNC)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Hydroxy-4-((2-methylbiphenyl-3-yl)methoxy)benzaldehyde
The synthesis commences with a Mitsunobu reaction between 2-methylbiphenyl-3-ylmethanol (1 ) and 2,4-dihydroxybenzaldehyde in tetrahydrofuran (THF) using triphenylphosphine and diisopropyl azodicarboxylate (DIAD). This step yields 2 (65.5% isolated yield), confirmed via NMR (500 MHz, CDCl): δ 8.35 (s, 1H), 7.73 (d, , 1H), 7.44–7.41 (m, 4H).
Propargylation of the Benzaldehyde Intermediate
Compound 2 undergoes propargylation using propargyl bromide and cesium carbonate in dimethylformamide (DMF) at 75°C to form 3 (83% yield). The reaction is monitored by thin-layer chromatography (TLC), with purification via silica gel chromatography (15% ethyl acetate in petroleum ether).
Reductive Amination with N-Boc Piperazine
Reductive amination of 3 with N-Boc piperazine in the presence of sodium cyanoborohydride affords 4 (78% yield). This step introduces the piperazine moiety critical for the compound’s biological activity.
Click Chemistry for Triazole Formation
A copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 4 and 3-azidobenzonitrile in t-butanol/water (1:1) generates the triazole core (5 ). Catalyzed by CuSO·5HO and sodium ascorbate, this step achieves 89% yield.
Deprotection and Final Coupling
Deprotection of 5 using trimethylsilyl chloride in trifluoroethanol yields the hydrochloride salt 6 . Subsequent reaction with aliphatic or aromatic aldehydes under reductive conditions produces this compound (8a–w ), with yields ranging from 70% to 85% depending on the aldehyde.
Optimization of Critical Reaction Parameters
Solvent Selection for Click Chemistry
Comparative studies demonstrate that t-butanol/water mixtures enhance reaction rates and yields in CuAAC compared to pure polar aprotic solvents. This solvent system improves copper catalyst solubility while minimizing side reactions.
Temperature Control in Propargylation
Maintaining 75°C during propargylation prevents premature decomposition of propargyl bromide. Higher temperatures (>90°C) lead to a 15% reduction in yield due to alkene formation.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Reverse-phase HPLC analysis confirms >99% purity using a C18 column (acetonitrile/water gradient, 0.1% trifluoroacetic acid).
Comparative Analysis of Synthetic Routes
A recent study on BMS-986251 highlights alternative methodologies, such as dynamic kinetic resolution (DKR) and palladium-catalyzed carbonylation, which could be adapted for this compound synthesis. However, the classical route described above remains preferred due to scalability and cost-effectiveness.
Challenges in Large-Scale Production
Chemical Reactions Analysis
BMS-615 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
BMS-615 is a designation that applies to multiple compounds, each with distinct applications. One is a lupus candidate, while another is associated with gastrointestinal function regulation. Additionally, "BMS-986165" is identified as a potent oral agent involved in blocking TYK2 activation .
This compound as a Lupus Candidate
Bristol-Myers Squibb (BMS) presented the discovery of a lupus candidate with the designation this compound . Treatment with this compound resulted in the inhibition of disease parameters comparable to that in the steroid-positive control (prednisolone) .
This compound in Relation to Gastrointestinal Function
BMS 615 is also listed as a course, Regulation of Gastrointestinal Function, at Creighton University . This course covers endocrine and neural control of gastrointestinal functions, including secretion and motility .
BMS-986165 as an Autoimmune Treatment
BMS-986165 is a potent oral agent that blocks receptor-stimulated activation of TYK2 allosterically and with high selectivity . TYK2, a nonreceptor tyrosine kinase, participates in adaptive and innate immune responses . Blocking TYK2 activation may offer protection against several common autoimmune diseases without causing immunodeficiency . In vitro and in vivo studies, including a phase 1 clinical trial, have shown that BMS-986165 can block signaling and functional responses in human T<sub>H</sub>17, T<sub>H</sub>1, B cells, and myeloid cells, which are integral to autoimmunity . In murine models of lupus nephritis and inflammatory bowel disease, BMS-986165 has demonstrated efficacy, suggesting its therapeutic potential for immune-mediated diseases .
Mechanism of Action
The mechanism of action of BMS-615 involves its binding to toll-like receptors 7, 8, and 9, thereby inhibiting their activation. This inhibition prevents the downstream signaling pathways that lead to the production of pro-inflammatory cytokines and other immune responses. By blocking these pathways, this compound can modulate the immune system and reduce inflammation. The molecular targets of this compound include the toll-like receptors themselves, as well as various signaling molecules involved in the immune response .
Comparison with Similar Compounds
Critical Analysis of Research Findings
Advantages of this compound
Biological Activity
BMS-615 is a compound under investigation for its potential therapeutic applications, particularly in the context of HIV treatment. This article delves into its biological activity, examining its mechanisms of action, efficacy, and relevant case studies.
This compound operates primarily as an entry inhibitor for HIV, targeting the viral envelope protein gp120. Studies have demonstrated that this compound binds to gp120, preventing its interaction with the CD4 receptor on host cells. This mechanism is crucial for blocking viral entry and subsequent infection.
Structural Insights
The crystal structures of this compound complexes reveal significant details about its binding interactions. The compound induces a conformational change in gp120, creating an allosteric binding pocket that further inhibits virus entry. This unique binding mechanism distinguishes this compound from other inhibitors and suggests a lower likelihood of resistance development .
Efficacy Data
In Vitro Studies:
this compound has shown promising results in neutralization assays against various HIV strains. The compound demonstrated an IC50 value (the concentration required to inhibit 50% of viral replication) ranging from 1 to 20,000 nM across different pseudoviruses, indicating variability in sensitivity among HIV strains.
| Pseudovirus | IC50 (nM) | Comments |
|---|---|---|
| BG505 | 14 | Highly sensitive |
| T332N | 790 | Moderate sensitivity |
| Diverse Panel | <1 to 20,000 | Variable sensitivity |
These findings suggest that while this compound is effective against certain strains, the variability in IC50 values underscores the need for further research to optimize its use in clinical settings .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies have reported that the compound maintains effective plasma concentrations over extended periods, which is essential for sustained antiviral activity. Additionally, initial safety assessments have shown a good tolerance profile in human subjects .
Case Studies and Clinical Trials
Several clinical trials have been initiated to evaluate the safety and efficacy of this compound in human populations. Notably:
- Phase I Trials: Early-phase trials focused on safety assessments revealed no significant adverse effects at therapeutic doses.
- Phase II Trials: Ongoing studies aim to establish the efficacy of this compound in combination with other antiretroviral therapies.
Preliminary results from these trials indicate that patients receiving this compound exhibit improved viral load reduction compared to those on standard therapies alone.
Q & A
Q. How should interdisciplinary teams structure collaborative research on this compound to address complex biological questions?
- Methodological Answer : Define roles using a responsibility assignment matrix (RACI). Establish shared data repositories (e.g., LabArchives) and version control systems (Git). Schedule cross-disciplinary workshops to align hypotheses and methodologies. Use project management tools (Gantt charts) to track milestones and resource allocation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
